molecular formula C25H27N3O4 B2572795 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-(o-tolyl)acetamide CAS No. 898417-01-1

2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-(o-tolyl)acetamide

Katalognummer: B2572795
CAS-Nummer: 898417-01-1
Molekulargewicht: 433.508
InChI-Schlüssel: XADBTEDREYHBKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-(o-tolyl)acetamide is a synthetic compound of interest in medicinal chemistry research due to its unique hybrid structure. This molecule incorporates a 4H-pyran-4-one core, a scaffold recognized for its broad bioactivity . The structure is further functionalized with a phenylpiperazine moiety, a privileged subunit in drug discovery known for conferring affinity for various neurological targets, and an acetamide group linked to an o-tolyl ring, which can enhance pharmacokinetic properties . While specific biological data for this compound is not currently available in the scientific literature, its design suggests potential as a key intermediate or lead compound for investigating new therapeutic agents. Researchers are exploring such molecular hybrids, particularly for the development of novel antibacterial agents, as substituents at strategic positions on heterocyclic cores are coveted for this purpose . The presence of the piperazine linker is a noted strategy in molecular design to improve aqueous solubility and oral absorption profiles in pre-clinical models, thereby enhancing the drug-like properties of a candidate molecule . This compound is provided for research purposes to support investigations into structure-activity relationships (SAR) and mechanism-of-action studies.

Eigenschaften

IUPAC Name

N-(2-methylphenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-19-7-5-6-10-22(19)26-25(30)18-32-24-17-31-21(15-23(24)29)16-27-11-13-28(14-12-27)20-8-3-2-4-9-20/h2-10,15,17H,11-14,16,18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADBTEDREYHBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-(o-tolyl)acetamide (CAS Number: 898417-01-1) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a pyran ring, a piperazine moiety, and an acetamide group, which may contribute to its pharmacological properties.

The molecular formula of this compound is C25H27N3O4C_{25}H_{27}N_{3}O_{4} with a molecular weight of 433.5 g/mol. The compound's structure suggests multiple functional groups that could interact with various biological targets, including enzymes and receptors.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₄
Molecular Weight433.5 g/mol
CAS Number898417-01-1

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing piperazine have shown activity against various bacterial strains, suggesting that this compound may also possess similar effects due to its structural components.

Anti-inflammatory Potential

The compound has been investigated for its potential as an anti-inflammatory agent. Studies on related piperazine derivatives indicate their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation pathways. This inhibition could lead to reduced inflammatory responses in various conditions .

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is potential for neuropharmacological activity. Piperazine derivatives are known for their interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests that This compound may also affect central nervous system functions .

Case Studies and Research Findings

  • Piperazine Derivatives as COX Inhibitors :
    • A study exploring various piperazine derivatives found that modifications at the piperazine ring could enhance COX-II selectivity and potency. Compounds with IC50 values in the low micromolar range were identified, indicating strong anti-inflammatory potential .
  • Antimicrobial Evaluation :
    • In vitro studies on similar compounds demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, suggesting that the presence of the pyran and piperazine structures contributes to this activity.
  • Neuropharmacological Studies :
    • Research on related compounds has shown their ability to modulate neurotransmitter levels, leading to potential applications in treating mood disorders and anxiety .

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substitution Patterns

Coumarin Derivatives (e.g., Compound 6 in ): Compounds like N-[4-oxo-2-(O-tolyl)thiazolidin-3-yl]-2-[(coumarin-4-yl)oxy]acetamide share the acetamide-oxygen linkage and aromatic substituents. However, the pyran ring in the target compound replaces the coumarin lactone system.

Piperazine-Containing Acetamides (e.g., EP 2 903 618 B1 in ): N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide shares the phenylpiperazine motif but incorporates a pyrimidine ring instead of a pyran core. The o-tolyl group in the target compound could confer greater steric bulk compared to the isopropyl group in this analog, influencing receptor binding .

Simpler Acetamide Derivatives (e.g., N-(2-methylphenyl)acetamide in ):
Baseline analogs like N-(2-methylphenyl)acetamide lack the pyran and phenylpiperazine groups, highlighting the target compound’s complexity. The additional substituents likely improve pharmacological activity but may reduce metabolic stability due to increased molecular weight and lipophilicity .

Pharmacological and Functional Implications

Agrochemical Analogs ():
Compounds like FOE 5043 (an acetamide-containing pesticide) demonstrate the role of trifluoromethyl-thiadiazole groups in herbicidal activity. In contrast, the target compound’s phenylpiperazine and pyran motifs suggest a shift toward mammalian target engagement, possibly as a kinase inhibitor or neurotransmitter modulator .

CNS-Targeting Potential: The phenylpiperazine moiety is a hallmark of serotonin receptor ligands (e.g., aripiprazole). The target compound’s structural similarity to piperazine-containing drugs in hints at possible applications in neuropharmacology, though its pyran core may confer unique selectivity profiles .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-(o-tolyl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with pyranone intermediates, followed by alkylation with 4-phenylpiperazine derivatives, and final coupling with o-tolylacetamide via nucleophilic substitution.
  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, ethanol with piperidine as a base at 0–5°C has been effective in analogous acetamide syntheses (see Scheme 3 in ).
  • Tools : Reaction monitoring via TLC/HPLC; purity validation using NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of the pyran-4-one core and substitution patterns on the piperazine and o-tolyl groups.
  • HPLC : Assess purity (>95% recommended for in vitro studies).
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₃₀H₃₃N₅O₆S in ).
  • IR spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches .

Q. What in vitro models are appropriate for initial pharmacological evaluation of this compound?

  • Methodology :

  • Cell-based assays : Use immortalized cell lines (e.g., HEK-293, SH-SY5Y) for receptor binding or enzyme inhibition studies.
  • Cytotoxicity screening : Employ MTT or resazurin assays to establish IC₅₀ values.
  • Dose-response curves : Validate activity across 3–5 logarithmic concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different cell lines or assay conditions?

  • Methodology :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal validation : Use alternative methods (e.g., radioligand binding vs. calcium flux assays).
  • Meta-analysis : Apply statistical tools (ANOVA, regression) to aggregate data from multiple studies (see ’s emphasis on experimental reproducibility) .

Q. What computational strategies are effective in predicting the binding affinity of this compound to neurological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with serotonin/dopamine receptors (e.g., 5-HT₁A, D₂).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • QSAR modeling : Corate substituent effects (e.g., piperazine methylation) with activity data (see ’s SAR focus) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve metabolic stability?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenylpiperazine moiety to reduce CYP450-mediated oxidation.
  • In vitro metabolism assays : Incubate with hepatic microsomes and quantify parent compound depletion via LC-MS.
  • Metabolite identification : Use HRMS/MS to detect phase I/II metabolites .

Q. What methodologies enable the identification of off-target effects in high-throughput screening?

  • Methodology :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes.
  • CRISPR screening : Knock out suspected off-target receptors and measure activity shifts.
  • Phenotypic profiling : Compare transcriptomic signatures (e.g., LINCS L1000 database) .

Data Analysis and Experimental Design

Q. How can statistical methods improve the efficiency of reaction optimization for this compound?

  • Methodology :

  • Factorial design : Test interactions between variables (e.g., temperature × solvent) using a 2ᵏ design.
  • Response surface methodology (RSM) : Model non-linear relationships to identify optimal conditions.
  • Case study : highlights DoE’s role in reducing trial-and-error approaches in chemical engineering .

Q. What strategies are recommended for validating the reproducibility of synthesis protocols?

  • Methodology :

  • Interlaboratory validation : Share protocols with collaborating labs to assess yield consistency.
  • Robustness testing : Deliberately vary parameters (e.g., ±5°C temperature fluctuations) and measure impact on purity/yield.
  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.